molecular formula C14H17NO2 B6344356 1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid CAS No. 1240578-58-8

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid

Cat. No.: B6344356
CAS No.: 1240578-58-8
M. Wt: 231.29 g/mol
InChI Key: XIJZUAMMZQCZPE-UHFFFAOYSA-N
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Description

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its broad spectrum of biological activities. Indole derivatives are widely studied due to their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Preparation Methods

The synthesis of 1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, ethyl bromide, and isopropyl bromide.

    Alkylation: The indole nucleus is first alkylated with ethyl bromide under basic conditions to introduce the ethyl group at the nitrogen atom.

    Isopropylation: The resulting compound is then subjected to isopropylation using isopropyl bromide to introduce the isopropyl group at the 6-position of the indole ring.

    Carboxylation: Finally, the compound undergoes carboxylation at the 2-position to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-ethyl-6-propan-2-ylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-15-12-7-10(9(2)3)5-6-11(12)8-13(15)14(16)17/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJZUAMMZQCZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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